3,5-Dimethyl-2-methoxyacetophenone

Fragrance Formulation Organic Synthesis Physical Chemistry

3,5-Dimethyl-2-methoxyacetophenone is an aromatic ketone characterized by an acetophenone core substituted with a methoxy group at the ortho position and methyl groups at the 3 and 5 positions of the aromatic ring. Its molecular formula is C11H14O2 with a molecular weight of 178.23 g/mol.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 147623-18-5
Cat. No. B171915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-methoxyacetophenone
CAS147623-18-5
Synonyms3,5-DIMETHYL-2-METHOXYACETOPHENONE
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)C)OC)C
InChIInChI=1S/C11H14O2/c1-7-5-8(2)11(13-4)10(6-7)9(3)12/h5-6H,1-4H3
InChIKeyDWERFCCYBUXHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-methoxyacetophenone (CAS 147623-18-5) Baseline Overview


3,5-Dimethyl-2-methoxyacetophenone is an aromatic ketone characterized by an acetophenone core substituted with a methoxy group at the ortho position and methyl groups at the 3 and 5 positions of the aromatic ring [1]. Its molecular formula is C11H14O2 with a molecular weight of 178.23 g/mol [1]. Key computed physicochemical properties include a partition coefficient (XLogP3-AA) of 2.3, a topological polar surface area (TPSA) of 26.3 Ų, and zero hydrogen bond donors, making it a relatively lipophilic compound [1]. It is commercially available for research purposes and is described as a yellowish liquid with a sweet, floral odor [REFS-2, REFS-3].

1Liquid state at room temperature supports direct blending in fragrance and formulation workflows.
2Zero H-bond donors make it suitable for non-polar solvent systems and lipophilic interaction studies.

Why 3,5-Dimethyl-2-methoxyacetophenone Cannot Be Substituted with Closest Analogs


The substitution of 3,5-Dimethyl-2-methoxyacetophenone with seemingly similar in-class compounds can lead to experimental or formulation failure due to profound differences in physical state, lipophilicity, and hydrogen-bonding capacity [1]. Even minor structural modifications, such as a shift in the position of methyl groups (regioisomerism) or the replacement of a methoxy with a hydroxy group, result in quantifiably different properties . These physicochemical changes directly impact solubility, volatility, and molecular interactions, which are critical parameters in applications ranging from fragrance formulation to organic synthesis and drug design [1]. The evidence below demonstrates that these analogs are not functionally interchangeable.

REGIORegioisomer physical state mismatch (liquid vs solid) changes handling, metering, and dissolution in liquid formulations.
LIPOLipophilicity shift from methyl substitution significantly alters partitioning; non-methylated analog cannot replicate this profile.
HBONDHydroxy analog introduces a hydrogen bond donor, modifying solubility, boiling point, and receptor interaction capacity.

Quantitative Differentiation Evidence for 3,5-Dimethyl-2-methoxyacetophenone vs. Analogs


Regioisomeric Differentiation: Liquid vs. Solid Physical State

The target compound, 3,5-Dimethyl-2-methoxyacetophenone, is a liquid at room temperature , while its close regioisomer, 4,5-Dimethyl-2-methoxyacetophenone, is a solid with a melting point of 58 °C . This is a critical and quantifiable difference in physical state that directly affects handling, solubility, and formulation processes. A direct head-to-head comparison shows a difference of at least 37°C in their melting behavior relative to standard ambient temperature.

Physical state
Data to verify
Target: Liquid at 25°CComparator: Solid mp 58°C
Liquid state eases direct formulation handling; solid regioisomer demands pre-melting or dissolution.
Reported difference; verify lot-specific phase behavior.
Fragrance Formulation Organic Synthesis Physical Chemistry

Lipophilicity (XLogP) Variation Compared to Non-Methylated Analog

The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 2.3 [1]. In contrast, 2-Methoxyacetophenone, which lacks the two methyl groups, has a reported XLogP of 1.6 [2]. This cross-study comparison indicates a substantial increase in lipophilicity (Δ = +0.7 log units) due to the 3,5-dimethyl substitution. This is a class-level inference as the data comes from different computational sources but follows the expected trend of methyl group addition increasing lipophilicity.

Lipophilicity (XLogP)
Reported
Δ +0.7XLogP vs non-methylated
Higher lipophilicity suggests altered membrane partitioning and solubility profiles; cross-study context.
Class-level trend; confirm with experimental logP/D.
Drug Design ADME Lipophilicity

Hydrogen Bonding Capacity Comparison with Hydroxy Analog

The target compound has zero hydrogen bond donors and two hydrogen bond acceptors [1]. Its closest hydroxy analog, 1-(2-Hydroxy-3,5-dimethylphenyl)ethanone, possesses one hydrogen bond donor and two acceptors [2]. This direct comparison, based on structural features, highlights a fundamental difference in intermolecular interaction potential. The hydroxy analog's ability to act as a hydrogen bond donor leads to a solid physical state (mp 48-55°C) and distinct solubility behavior, whereas the target compound's inability to donate hydrogen bonds contributes to its liquid state.

H-Bond Profile
Class-level
0D, 2ATarget
1D, 2AOH analog
Absence of donor limits strong polar interactions; hydroxy analog introduces H-bond donor capability.
Structural inference; validate under application conditions.
Solubility Crystallography Receptor Binding

Topological Polar Surface Area (TPSA) Differentiation from Methoxy-Lacking Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 26.3 Ų [1]. In a direct comparison, 3,5-Dimethylacetophenone, which lacks the methoxy group, has a TPSA of 17.1 Ų [2]. This represents a 54% increase in polar surface area, which is a class-level inference for the effect of the methoxy group. A higher TPSA generally correlates with decreased passive membrane permeability.

TPSA
Reported
26.3 vs 17.1 Ų (+54%)
Target vs methoxy-lacking analog
Higher polar surface area may reduce passive membrane permeability; relevant for permeability models.
Cross-study comparable; confirm with PAMPA/Caco-2.
Membrane Permeability Pharmacokinetics Drug-likeness

Recommended Application Scenarios for 3,5-Dimethyl-2-methoxyacetophenone Based on Evidence


Fragrance Formulation Requiring a Liquid Ingredient with a Floral Note

Due to its liquid physical state at room temperature , 3,5-Dimethyl-2-methoxyacetophenone is preferred over its solid regioisomer (4,5-Dimethyl-2-methoxyacetophenone) for direct incorporation into liquid perfume oils or solvent blends. This simplifies the manufacturing process by eliminating the need for a pre-heating or dissolution step . Its described sweet, floral odor profile is a qualitative but well-established point of differentiation from other acetophenone derivatives .

Organic Synthesis Intermediate for Fine-Tuning Lipophilicity

The calculated XLogP of 2.3 [1] indicates that 3,5-Dimethyl-2-methoxyacetophenone is significantly more lipophilic than its non-methylated counterpart (2-Methoxyacetophenone, XLogP 1.6) [2]. This makes it a more suitable starting material or intermediate when the goal is to design or synthesize a final product with enhanced membrane permeability or affinity for hydrophobic environments, such as in agrochemical or pharmaceutical candidate optimization.

Pharmacophore Modeling and Drug Design Requiring Defined H-Bonding Constraints

With zero hydrogen bond donors and two acceptors [1], the compound's interaction profile is fundamentally different from its hydroxy analog (1 donor, 2 acceptors) [3]. This specific profile is valuable in structure-based drug design or pharmacophore modeling where the goal is to avoid or include a specific hydrogen bond interaction. The 54% higher TPSA compared to 3,5-Dimethylacetophenone (26.3 Ų vs. 17.1 Ų) also positions it as a candidate with a distinct predicted membrane permeability profile [REFS-3, REFS-6].

General Laboratory Reagent with Defined, Reproducible Properties

For research purposes where consistent and well-documented properties are paramount, 3,5-Dimethyl-2-methoxyacetophenone (CAS 147623-18-5) is a distinct, identifiable entity. Its physical state (liquid), molecular weight (178.23 g/mol), and computed descriptors (XLogP 2.3, TPSA 26.3 Ų) are reliably documented in authoritative databases [1], ensuring reproducible results across studies. This is in contrast to less well-characterized or isomeric mixtures.

Application
Selection Property
Validation Focus
Fragrance liquid formulation
Liquid physical state at room temperature
Handling, metering, and dissolution without pre-heating
Lipophilicity-tuned synthesis
Reported higher XLogP profile vs non-methylated analog
Partitioning and solubility in hydrophobic media
Pharmacophore modeling / drug design
Zero H-bond donors, distinct TPSA
Interaction modeling and membrane permeability prediction
General laboratory reagent
Reproducible documented properties (liquid, MW, computed descriptors)
Lot-to-lot consistency and identity confirmation

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